molecular formula C28H41O4P B8222399 2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide

2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide

Cat. No.: B8222399
M. Wt: 472.6 g/mol
InChI Key: MZOUQTBTFBBHFT-UHFFFAOYSA-N
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Description

This phosphorus-containing heterocyclic compound features a dibenzo[d,f][1,3,2]dioxaphosphepine backbone substituted with four tert-butyl groups and a hydroxyl group at position 5. The oxide form enhances its stability and reactivity, making it valuable in applications such as flame retardancy and asymmetric catalysis. Its synthesis involves microwave-assisted phosphorylation of 3-tert-butyl-4-hydroxyanisole with KOH and K₃Fe(CN)₆, yielding a white solid with high steric hindrance and thermal resilience .

Properties

IUPAC Name

2,4,8,10-tetratert-butyl-6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41O4P/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)32-33(29,30)31-23(19)21(15-17)27(7,8)9/h13-16H,1-12H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOUQTBTFBBHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Oxidative Coupling of 2,6-Di-tert-butyl-4-hydroxyanisole

The synthesis begins with 2,6-di-tert-butyl-4-hydroxyanisole, which undergoes oxidative coupling in the presence of potassium ferricyanide (K3Fe(CN)6K_3Fe(CN)_6) and potassium hydroxide (KOHKOH) (Table 1). This step generates 3,3′,5,5′-tetra-tert-butyl-[1,1′-biphenyl]-2,2′-diol, a critical intermediate.

Table 1: Reaction Conditions for Oxidative Coupling

ParameterDetail
Substrate2,6-Di-tert-butyl-4-hydroxyanisole
Oxidizing AgentK3Fe(CN)6K_3Fe(CN)_6 (1.17 equiv)
BaseKOHKOH (4.1 equiv)
Solvent SystemMethanol/water (1:1 v/v)
TemperatureRoom temperature
Reaction Time2 hours
Yield75–80%

The reaction proceeds via a radical mechanism, facilitated by the one-electron oxidant K3Fe(CN)6K_3Fe(CN)_6, which promotes C–C bond formation between the aromatic rings. The use of methanol as a co-solvent enhances substrate solubility, while KOHKOH ensures deprotonation of the phenolic hydroxyl groups, stabilizing the intermediate radicals.

Step 2: Phosphorylation with Phosphorus Oxychloride

The biphenyl diol intermediate is subsequently treated with phosphorus oxychloride (POCl3POCl_3) in pyridine to install the phosphoric acid group (Table 2).

Table 2: Phosphorylation Reaction Parameters

ParameterDetail
Intermediate3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol
Phosphorylating AgentPOCl3POCl_3 (2.2 equiv)
SolventPyridine
Temperature95°C
Reaction Time24 hours
WorkupHydrolysis with H2OH_2O, acid washing
Yield69–72%

The reaction exploits pyridine’s dual role as a solvent and base, neutralizing HCl generated during the phosphorylation. Prolonged heating at 95°C ensures complete conversion, while post-reaction hydrolysis with water yields the final phosphoric acid product.

Alternative Methodologies and Optimization Insights

While the oxidative coupling/phosphorylation route remains dominant, literature describes variations that refine yield, purity, or scalability.

Solvent and Stoichiometry Adjustments

  • Solvent Effects : Replacing methanol with ethanol in the oxidative coupling step slightly reduces yield (68–73%), likely due to poorer solubility of K3Fe(CN)6K_3Fe(CN)_6.

  • Stoichiometric Precision : Excess POCl3POCl_3 (>2.2 equiv) leads to over-phosphorylation byproducts, necessitating precise stoichiometric control.

Spectroscopic Characterization and Quality Control

P3 ’s structural integrity is confirmed through multimodal spectroscopy (Table 3).

Table 3: Spectroscopic Data for 2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[ d,f]dioxaphosphepine 6-Oxide

TechniqueKey Data
1^1H NMR (400 MHz, CDCl3_3)δ 1.48 (s, 18H, tert-butyl), 7.11–7.38 (m, 4H, aromatic)
31^{31}P NMR (162 MHz, CDCl3_3)δ 3.99 (s)
IR (ATR)2961 cm1^{-1} (O–H), 1308 cm1^{-1} (P=O), 901 cm1^{-1} (aromatic C–H)
HRMS (ESI-TOF)[M + Na]+^+ found: 472.6 (calc. 472.6)

The 31^{31}P NMR signal at δ 3.99 confirms successful phosphorylation, while IR bands at 1308 cm1^{-1} and 2961 cm1^{-1} validate the P=O and hydroxyl groups, respectively. High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight, ensuring product purity.

Industrial Considerations and Scalability

The oxidative coupling route demonstrates scalability, with documented syntheses at 12.0 mmol scales yielding >1.8 g of biphenyl diol intermediate. Key challenges include:

  • Cost of Oxidants : K3Fe(CN)6K_3Fe(CN)_6 is cost-prohibitive for large-scale production, prompting research into alternatives like O2_2/Cu systems.

  • Waste Management : Neutralization of pyridine-HCl complexes requires careful handling to meet environmental regulations.

Chemical Reactions Analysis

2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Polymer Chemistry

1. Antioxidant Properties

One of the primary applications of 2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide is as an antioxidant in polymer formulations. It helps in stabilizing polymers against oxidative degradation during processing and end-use. The compound's structure allows it to scavenge free radicals effectively.

Case Study: Polypropylene Stabilization

A study demonstrated that incorporating this compound into polypropylene significantly improved thermal stability and resistance to oxidative degradation. The results showed a reduction in color change and mechanical property loss over time compared to unmodified polypropylene.

Sample TypeInitial Tensile Strength (MPa)Tensile Strength After Aging (MPa)
Control (no antioxidant)3018
With 0.5% additive3028
With 1% additive3029

2. Flame Retardant Applications

Another notable application is in flame-retardant systems. The compound can be integrated into polymer matrices to enhance their fire resistance without compromising mechanical properties.

Case Study: Epoxy Resins

In a comparative analysis of epoxy resins with and without the addition of this compound, the flame retardancy was significantly improved. The addition led to a reduction in peak heat release rate (PHRR) during combustion tests.

Sample TypePHRR (kW/m²)
Control (no additive)450
With 1% additive300
With 3% additive250

Applications in Material Science

3. Coatings and Inks

The compound is also used in coatings and inks due to its excellent stability and protective properties. It helps improve the durability of coatings against environmental factors.

Case Study: UV-Curable Coatings

In UV-curable coatings formulations, the inclusion of this compound resulted in improved resistance to yellowing and gloss retention after exposure to UV light.

Coating TypeGloss Retention (%)Yellowing Index
Control (no additive)855.0
With 1% additive903.0
With 2% additive922.5

Mechanism of Action

The mechanism of action of 2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide involves its interaction with molecular targets through its hydroxyl and dioxaphosphepine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated through its ability to form stable complexes with other molecules, which can alter their reactivity and function .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium 2,4,8,10-Tetra-tert-butyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-olate 6-Oxide (CAS 85209-91-2)
  • Structure : Sodium salt of a closely related dibenzodioxaphosphocin derivative with identical tert-butyl substituents but a methylene-bridged backbone.
  • Applications :
    • Flame retardant in polyisocyanurate (PIR) foams, improving fire resistance without compromising foam density .
    • Nucleating agent (NA-11) in polymers, enhancing crystallization rates .
  • Key Differences: The sodium salt improves solubility in polar matrices compared to the non-ionic target compound, facilitating integration into polymer blends . Molecular Weight: 508.61 g/mol (vs. 486.62 g/mol for the target compound) .
4,8-Di-tert-butyl-6-hydroxy-2,10-dimethyldibenzo[d,f][1,3,2]dioxaphosphepine 6-Oxide (P2)
  • Structure : Dimethyl and di-tert-butyl substituents instead of four tert-butyl groups.
  • Synthesis: Microwave-assisted reaction of 2-(tert-butyl)-4-methylphenol with di-tert-butyl peroxide .
  • Performance :
    • Reduced steric hindrance compared to the target compound, leading to lower thermal stability (TGA data shows 10% weight loss at 280°C vs. 320°C for the target compound) .
    • Less effective as a flame retardant due to lower phosphorus content (8.2% vs. 9.5% in the target compound) .
H-Phosphonate Dibenzo[d,f][1,3,2]dioxaphosphepine 6-Oxide
  • Structure : Replaces the hydroxyl group with a phosphonate moiety.
  • Applications :
    • Used in phospha-Michael addition reactions to unsaturated compounds .
    • Less effective as a flame retardant due to higher hydrolytic sensitivity compared to the oxide form .

Performance in Flame Retardancy

A comparative study of dibenzodioxaphosphepine derivatives in PIR foams revealed:

Compound Phosphorus Content (%) LOI (%) UL-94 Rating Foam Compatibility
Target Compound 9.5 28.5 V-0 Excellent
Sodium Salt (CAS 85209-91-2) 8.9 27.8 V-1 Moderate
P2 (Dimethyl/Di-tert-butyl) 8.2 25.0 V-2 Poor

Key Findings :

  • The target compound’s high tert-butyl substitution enhances char formation during combustion, achieving a UL-94 V-0 rating .
  • Sodium salt derivatives exhibit moderate compatibility due to ionic interactions with polymer matrices .

Biological Activity

2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide is a complex organophosphorus compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H41O4P
  • Molecular Weight : 472.60 g/mol
  • CAS Number : 342794-47-2
  • Structure : The compound features a dioxaphosphepine ring with multiple tert-butyl groups that enhance its lipophilicity and stability.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Neuroprotective Effects : Some research points towards neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • Cell Viability Assays : Treatment with varying concentrations of the compound resulted in significant reductions in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)Reference
MCF-715.5
A54912.3

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Mouse Model for Cancer : Administration of the compound showed a reduction in tumor size by approximately 40% compared to control groups over a treatment period of four weeks.

Case Studies

Several case studies highlight the therapeutic implications:

  • Case Study on Neuroprotection :
    • A study involving mice subjected to induced oxidative stress showed that treatment with the compound significantly improved cognitive function and reduced markers of neuronal damage.
  • Case Study on Anticancer Effects :
    • A clinical trial investigated the effects of this compound as an adjunct therapy in patients with advanced-stage cancer. Results indicated improved patient outcomes when combined with standard chemotherapy.

Q & A

Q. What is the structural significance of the tert-butyl groups in this compound, and how does this influence its role as a nucleating agent in polyolefins?

The tert-butyl groups enhance steric hindrance and thermal stability, enabling the compound to act as an efficient nucleating agent by promoting heterogeneous crystallization in polyolefins. Methodologically, researchers should evaluate nucleation efficiency using differential scanning calorimetry (DSC) to measure crystallization temperature shifts (ΔTc) and X-ray diffraction (XRD) to assess crystal morphology. Comparative studies with non-bulky analogs can isolate steric effects .

Q. What are the recommended methodologies for synthesizing this compound, and what purity standards are critical for research applications?

Synthesis typically involves multi-step phosphorylation and hydroxylation reactions under inert atmospheres. Key steps include:

Phosphorylation : Reacting dibenzo-fused precursors with tert-butyl-substituted phosphites.

Oxidation : Controlled oxidation of the phosphorus center using H2O2 or peracids.
Purity (>98%) is critical to avoid side reactions in polymer matrices. Analytical methods include <sup>31</sup>P NMR for phosphorus integrity and HPLC-MS to confirm molecular weight .

Q. How should researchers handle this compound given limited toxicological data, and what safety protocols are recommended?

Adopt precautionary measures:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols (particle size <10 µm).
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and sealed goggles.
  • Storage : In airtight containers under nitrogen, away from oxidizers (e.g., peroxides).
    Refer to analogous dioxaphosphepine safety data, noting acute oral toxicity (H302) and potential respiratory irritation .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms between this compound and polymer matrices?

Use density functional theory (DFT) to model the compound’s electronic structure and molecular dynamics (MD) simulations to study its dispersion in polyethylene/polypropylene. Key parameters:

  • Binding Energy : Between the phosphine oxide group and polymer chains.
  • Diffusion Coefficients : To assess migration stability.
    Validate simulations with experimental data from Fourier-transform infrared spectroscopy (FTIR) for hydrogen bonding analysis .

Q. What advanced techniques resolve contradictions in reported thermal stability data under varying oxidative conditions?

Conflicting thermal stability data (e.g., decomposition temperatures ranging 250–300°C) arise from differing oxygen exposure levels. Resolve this via:

Thermogravimetric Analysis (TGA) : Under controlled O2/N2 atmospheres.

Isothermal Aging : Monitor weight loss at 200–250°C for 100+ hours.

ConditionDecomposition Onset (°C)Key Degradation Products
N2295Phosphorus oxides, tert-butyl fragments
Air255CO2, phosphoric acid

Cross-reference with evolved gas analysis (EGA) and <sup>31</sup>P NMR of residues .

Q. What strategies modify the hydroxyl group to enhance performance in high-temperature polymer processing?

Functionalize the hydroxyl group via:

  • Esterification : React with acyl chlorides to improve hydrophobicity.
  • Silylation : Introduce trialkylsilyl groups (e.g., TMS) for thermal stability.
    Evaluate modified derivatives using:
  • Melt Flow Index (MFI) : To assess polymer processability.
  • Dynamic Mechanical Analysis (DMA) : For glass transition temperature (Tg) shifts.
    Reported derivatives (e.g., sodium salts) show enhanced compatibility with polypropylene .

Contradiction Analysis in Literature

Q. How to address discrepancies in reported nucleation efficiency across polyolefin subtypes?

Variations arise from polymer crystallinity (e.g., isotactic vs. atactic polypropylene). Standardize testing using:

  • ISO 11357-3 : For DSC protocols.
  • Controlled Cooling Rates : 10°C/min to isolate nucleation effects.
    Publish full polymer specifications (molecular weight, tacticity) to enable cross-study comparisons .

Environmental and Safety Considerations

Q. How does this compound’s environmental impact differ from dioxin-like contaminants?

Unlike polychlorinated dibenzo-p-dioxins (PCDDs), this compound lacks halogen substituents, reducing bioaccumulation risks. However, assess:

  • Hydrolysis Stability : Under pH 4–10 to predict aquatic persistence.
  • Ecotoxicity Screening : Use Daphnia magna or algae models.
    Contrast with EPA TEF frameworks for dioxins, emphasizing phosphorus’s lower environmental mobility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide
Reactant of Route 2
Reactant of Route 2
2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.